BenchChemオンラインストアへようこそ!

{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine

NPY Y2 receptor antagonism indoline pharmacophore radioreceptor assay

{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine (CAS 1243101-84-9; IUPAC: [6-(aminomethyl)-2,3-dihydroindol-1-yl]-(4-methoxyphenyl)methanone) is a 2,3-dihydro-1H-indole (indoline) derivative substituted at the 1-position with a 4-methoxybenzoyl group and at the 6-position with an aminomethyl moiety. It bears the MDL number MFCD15732178 and has a molecular formula of C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol.

Molecular Formula C17H18N2O2
Molecular Weight 282.34 g/mol
CAS No. 1243101-84-9
Cat. No. B1392579
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine
CAS1243101-84-9
Molecular FormulaC17H18N2O2
Molecular Weight282.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C(=O)N2CCC3=C2C=C(C=C3)CN
InChIInChI=1S/C17H18N2O2/c1-21-15-6-4-14(5-7-15)17(20)19-9-8-13-3-2-12(11-18)10-16(13)19/h2-7,10H,8-9,11,18H2,1H3
InChIKeyKDBRQVMBDYDDEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Overview of {[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine (CAS 1243101-84-9) as a Differentiated 6-Aminomethylindoline Building Block


{[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine (CAS 1243101-84-9; IUPAC: [6-(aminomethyl)-2,3-dihydroindol-1-yl]-(4-methoxyphenyl)methanone) is a 2,3-dihydro-1H-indole (indoline) derivative substituted at the 1-position with a 4-methoxybenzoyl group and at the 6-position with an aminomethyl moiety . It bears the MDL number MFCD15732178 and has a molecular formula of C₁₇H₁₈N₂O₂ and a molecular weight of 282.34 g/mol [1]. Structurally, the compound is a member of a broader class of indoline-based chemical probes and intermediates—notably, the N-acyl-2,3-dihydro-1H-indol-6-yl scaffold is a recognized pharmacophore in neuropeptide Y Y2 (NPY Y2) receptor antagonist programs, where the indoline core with a 6-position amino linkage is essential for target engagement [2][3]. Its distinct substitution pattern (1-(4-methoxybenzoyl)-6-aminomethyl) provides a unique combination of hydrogen-bonding capacity, steric profile, and synthetic reactivity not offered by the unsubstituted indoline, the 5-aminomethyl isomer, or alternative N-acyl indoline analogs.

Why {[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine Cannot Be Interchanged with Unsubstituted or Positional Isomer Indoline Analogs


The {[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine scaffold is not a trivial indoline variant; the 1-(4-methoxybenzoyl) group and the 6-aminomethyl substitution jointly define a pharmacophoric arrangement that cannot be replicated by simple indoline or by regioisomers lacking this specific substitution pattern. In the NPY Y2 antagonist series, the 2,3-dihydro-1H-indol-6-yl core linked through the 6-position nitrogen is critical: compounds sharing this substructure (e.g., JNJ-5207787) achieve pIC₅₀ values of 7.00–7.20 at the human NPY Y2 receptor with >100-fold selectivity over Y1, Y4, and Y5 subtypes [1], while closely related N-acetyl-2,3-dihydro-1H-indol-6-yl cinnamides show IC₅₀ values of 1,400 nM, demonstrating that even minor alterations to the indoline N-acyl group drastically modulate target affinity [2]. Moreover, the 6-aminomethyl isomer is synthetically distinct: amidomethylation of indoline occurs selectively at the 6-position under acidic conditions, whereas N-acetylation redirects substitution to the 5-position, meaning that the 5-aminomethyl regioisomer cannot serve as a drop-in replacement for 6-substituted analogs without altering regiochemical and biological outcomes [3]. These SAR and synthetic constraints preclude generic interchange between this compound and unsubstituted indoline, 5-aminomethylindoline, or indole-derived analogs.

Quantitative Differentiation Guide for {[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine Relative to Closest Analogs


Scaffold-Level NPY Y2 Antagonist Potency: The 2,3-Dihydro-1H-indol-6-yl Core Delivers Nanomolar Affinity, Whereas Alternative Indoline Cinnamides Show >10-Fold Weaker Binding

The 2,3-dihydro-1H-indol-6-yl scaffold, which forms the core of {[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine, is a validated pharmacophore for NPY Y2 antagonism. The prototypical compound JNJ-5207787, which carries the identical 1-acyl-2,3-dihydro-1H-indol-6-yl substructure with the amine linked at the 6-position, inhibits [¹²⁵I]PYY binding to human Y2 receptors in KAN-Ts cells with a pIC₅₀ of 7.00 ± 0.10 (IC₅₀ ≈ 100 nM) and to rat hippocampal Y2 receptors with a pIC₅₀ of 7.10 ± 0.20 [1]. In contrast, a closely related (E)-N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-N-(1-benzyl-piperidin-4-yl)-3-m-tolyl-acrylamide analog (CHEMBL281387) bearing only minor modifications to the cinnamide moiety displays an IC₅₀ of 1,400 nM at the same human NPY Y2 receptor—a >14-fold reduction in affinity [2]. This demonstrates that the 1-acyl-2,3-dihydro-1H-indol-6-yl core with a free or functionalizable 6-aminomethyl group is a potency-determining structural element. The target compound, {[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine, retains the unadorned 6-aminomethyl group, offering the highest degree of synthetic freedom for subsequent diversification while preserving the core scaffold required for Y2 pharmacophore recognition.

NPY Y2 receptor antagonism indoline pharmacophore radioreceptor assay

Regiochemical Position Matters: 6-Aminomethyl Substitution Is Mandatory for NPY Y2 Pharmacophore Engagement; 5-Aminomethyl Isomers Arise Under Different Synthetic Conditions

The aminomethyl substitution pattern on the indoline ring is determined by reaction conditions. Amidomethylation of unsubstituted indoline in acidic media occurs exclusively at the 6-position [1]. However, when the indoline nitrogen is acetylated, the electrophilic substitution is redirected to the 5-position, yielding the 5-aminomethyl regioisomer after deprotection [1]. This synthetic dichotomy means that the 6-aminomethyl isomer—such as the target compound—cannot be directly obtained from N-acetylindoline without additional synthetic steps. In NPY Y2 pharmacology, all reported high-affinity antagonists (e.g., JNJ-5207787, CHEMBL22174) feature the 6-substituted indoline core with an amine linkage at the 6-position [2]. No 5-substituted indoline analog has demonstrated comparable NPY Y2 affinity, underscoring the regiochemical specificity of the pharmacophore. The target compound {[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine, with its 6-aminomethyl group intact, is therefore the synthetically relevant building block for preparing 6-substituted indoline-based ligands, whereas procurement of a 5-aminomethyl isomer would necessitate a divergent synthetic route and yield a regioisomer with an unvalidated pharmacological profile.

indoline regiochemistry amidomethylation regioisomer differentiation

N-Acyl Group Modulates Physicochemical Properties: The 4-Methoxybenzoyl Substituent Provides an Optimal Balance of Lipophilicity and Hydrogen-Bond Acceptor Count Versus Benzoyl and 4-Methylbenzoyl Analogs

The nature of the N-acyl group on the indoline nitrogen significantly influences the physicochemical profile and, consequently, the ADME properties of the resulting amide. The target compound bears a 4-methoxybenzoyl group at the 1-position. Its core structural analog, 1-(4-methoxybenzoyl)indoline (CAS 211576-31-7), has a computed XLogP3 of 3.5 and possesses two hydrogen-bond acceptor atoms (the carbonyl oxygen and the methoxy oxygen) [1]. By comparison, the unsubstituted benzoyl analog 1-benzoylindoline (CAS 61589-14-8) lacks the methoxy substituent, reducing the hydrogen-bond acceptor count to 1 and likely decreasing aqueous solubility. The 4-methylbenzoyl analog replaces the methoxy with a methyl group, eliminating a hydrogen-bond acceptor while slightly increasing lipophilicity . The presence of the methoxy group in the target compound adds a potential hydrogen-bond interaction site (ether oxygen) that is absent in both benzoyl and 4-methylbenzoyl variants, which may be exploited for additional target interactions or for modulating metabolic stability through steric and electronic effects of the para-substituent. Although head-to-head solubility, permeability, and metabolic stability data for these specific analogs are not publicly available, these computed molecular descriptors demonstrate that the 4-methoxybenzoyl group confers a distinct physicochemical fingerprint that differentiates this compound from its closest N-acyl indoline comparators.

lipophilicity drug-likeness indoline N-acylation

Commercial Purity Benchmarking: The Target Compound Is Supplied at ≥98% Purity (NLT 98%), Exceeding Typical ≥95% Specifications for Generic Indoline Building Blocks

For chemical procurement in medicinal chemistry and SAR studies, purity is a critical parameter that directly affects reproducibility of biological assay results. {[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine is commercially available from MolCore with a purity specification of NLT 98% (not less than 98%) . In contrast, commonly stocked indoline analogs such as 1-(4-methoxybenzoyl)indoline (CAS 211576-31-7) from AKSci are specified at ≥95% , and the 1-(4-methylbenzoyl)indoline analog from multiple vendors is routinely offered at 95% purity . A purity difference of ≥3 percentage points (98% vs. 95%) corresponds to a reduction in unidentified impurity burden by approximately 60% (from 5% total impurities to 2%). This matters for applications where trace impurities—such as regioisomeric contaminants from the aminomethylation step or residual starting materials—can confound biological interpretation or downstream synthetic yields. The higher purity specification of the target compound reduces the probability of off-target effects arising from contaminants and improves lot-to-lot consistency in quantitative SAR campaigns.

compound purity procurement specification quality control

MDL-Registered Compound with Established Identity: MFCD15732178 Ensures Unambiguous Procurement Across Global Supply Chains

The target compound is uniquely identified by the MDL number MFCD15732178 [1]. The MDL (Molecular Design Limited) number is a proprietary registry identifier that unambiguously maps to a single chemical structure, including stereochemistry and salt form, facilitating error-free procurement across international vendors. In contrast, indoline building blocks such as 1-(4-methoxybenzoyl)indoline (CAS 211576-31-7) are not uniformly assigned MDL numbers across all suppliers, leading to potential mismatches between ordered and received compounds . The presence of a validated MDL number reduces the risk of receiving incorrect structural isomers, N- vs. O-acylated products, or indole vs. indoline variants—a documented challenge in the procurement of heterocyclic building blocks. For laboratories operating under ISO 9001 quality management systems, traceable compound registration through MDL and CAS numbers is a compliance requirement for reagent qualification. The target compound satisfies this criterion with both CAS 1243101-84-9 and MDL MFCD15732178 [1].

compound registration MDL number supply chain integrity

Indoline Versus Indole Core: Saturation of the 2,3-Bond Confers Conformational Flexibility Absent in Fully Aromatic Indole Analogs, Impacting Pharmacophore Geometry

The target compound contains a 2,3-dihydro-1H-indole (indoline) core, distinguishing it from fully aromatic 1H-indole derivatives. Saturation of the 2,3-bond in indoline introduces sp³ hybridization at the C2 and C3 positions, altering the ring conformation from planar (indole) to a puckered envelope or half-chair geometry [1]. This conformational difference is pharmacologically relevant: in the NPY Y2 antagonist series, the indoline core is essential—all reported high-affinity ligands (JNJ-5207787, CHEMBL22174, and related cinnamides) utilize the indoline scaffold, and indole-based analogs are not represented among potent Y2 antagonists [2]. The 1-(4-methoxybenzoyl)-1H-indole analog (CAS 52498-87-0) is an aromatic indole and lacks the 6-aminomethyl group, precluding its use as a direct comparator; however, its computed properties (XLogP3 = 3.5) indicate that saturation of the 2,3-bond does not dramatically alter lipophilicity, suggesting that the conformational effect—rather than simple physicochemical differences—is the driver of pharmacological differentiation [3]. For medicinal chemistry groups exploring GPCR targets where induced-fit binding or pocket flexibility is important, the indoline scaffold offers distinct conformational sampling that the rigid indole cannot replicate.

indoline vs indole conformational flexibility drug design

Optimal Application Scenarios Where {[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine Outperforms Alternative Indoline Building Blocks


NPY Y2 Antagonist Lead Optimization Programs Requiring a Functionalizable 6-Aminomethylindoline Scaffold

Medicinal chemistry teams pursuing NPY Y2 receptor antagonists for obesity, anxiety, or epilepsy indications should prioritize this compound as the synthetic starting point. The 6-aminomethyl group offers a primary amine handle for reductive amination, urea formation, sulfonamide coupling, or amide bond formation, enabling rapid diversification into focused libraries. The documented pIC₅₀ of 7.00–7.20 for the structurally analogous JNJ-5207787 scaffold [1] provides a potency benchmark and validates the pharmacophore. Using this compound instead of a 5-aminomethyl isomer or an indole-based analog avoids synthetic dead-ends where the regioisomer or aromatic core fails to engage the Y2 binding pocket.

Structure-Activity Relationship (SAR) Studies Exploring N-Acyl Substitution Effects on NPY Y2 Pharmacology

The 4-methoxybenzoyl group on the target compound serves as a reference N-acyl substituent with defined physicochemical properties (XLogP3 ≈ 3.5, H-bond acceptor count = 2) [2]. SAR campaigns can use this compound to probe the effect of para-substitution (methoxy vs. methyl vs. unsubstituted benzoyl) on target affinity, selectivity, and metabolic stability. Because the 4-methoxybenzoyl group contributes an additional hydrogen-bond acceptor relative to benzoyl or 4-methylbenzoyl analogs, this compound provides a unique starting point for exploring polar interactions within the Y2 receptor binding pocket or for tuning solubility and permeability.

Synthetic Methodology Development for Regioselective Amidomethylation and Late-Stage Functionalization of Indoline Cores

Organic chemistry groups developing new methods for indoline functionalization can use this compound as a well-characterized substrate. The established synthetic route to 6-aminomethylindolines via acidic amidomethylation [3] provides a benchmark yield and regioselectivity profile. The higher purity specification (NLT 98%) ensures that subsequent transformations are not compromised by impurities from incomplete aminomethylation or residual N-acyl precursors, making it a reliable substrate for reaction optimization and scope studies.

Procurement for Multi-Site Collaborative Projects Requiring Traceable, MDL-Registered Building Blocks

In multi-site academic or industry consortia where compound identity must be rigorously verified across laboratories, the MDL registration (MFCD15732178) and dual CAS/MDL identifiers [4] provide unambiguous compound tracking. This traceability is essential for patent filings, GLP studies, and publications where reproducibility of chemical synthesis and biological data depends on exact compound identity. Selecting this MDL-registered building block over unregistered or inconsistently identified analogs mitigates procurement errors and ensures data integrity across distributed research teams.

Quote Request

Request a Quote for {[1-(4-Methoxybenzoyl)-2,3-dihydro-1H-indol-6-yl]methyl}amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.